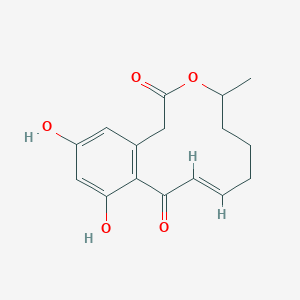

alpha,beta-Dehydrocurvularin

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18O5 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

(9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione |

InChI |

InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+ |

InChI Key |

AVIRMQMUBGNCKS-GQCTYLIASA-N |

SMILES |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Isomeric SMILES |

CC1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Canonical SMILES |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Synonyms |

alpha,beta-dehydrocurvularin beta,gamma-dehydrocurvularin dehydrocurvularin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanistic Interplay Between α,β-Dehydrocurvularin and Hsp90

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

α,β-Dehydrocurvularin (DCV) is a fungal-derived natural product belonging to the benzenediol lactone class of macrolides.[1][2] It has garnered significant interest within the scientific community for its potent cytotoxic and antineoplastic properties.[3][4] While recent chemoproteomic studies have compellingly identified ATP-citrate lyase (ACLY) as a direct, irreversible target of DCV, its structural classification as a resorcylic acid lactone (RAL) places it in a family of compounds known to interact with Heat Shock Protein 90 (Hsp90).[1][5][6] This guide provides an in-depth exploration of the hypothesized mechanism of action of DCV on the Hsp90 molecular chaperone, a critical regulator of cellular proteostasis and a validated target in oncology. We will dissect the established precedent set by structurally related RALs, propose a testable mechanistic hypothesis for DCV, and provide detailed, field-proven experimental protocols to rigorously investigate this interaction. This document serves as a technical framework for researchers aiming to elucidate the full spectrum of DCV's cellular activity and evaluate its potential as a modulator of the Hsp90 chaperone machinery.

Part 1: Foundational Components of the System

The Effector Molecule: α,β-Dehydrocurvularin (DCV)

DCV is a 12-membered macrolide fused to a resorcinol ring, produced as a secondary metabolite by various fungal species, including Aspergillus, Curvularia, and Penicillium.[1][4] Its core structure features an α,β-unsaturated ketone, a known Michael acceptor that can facilitate covalent interactions with biological nucleophiles, which may underlie its irreversible inhibition of certain enzymes.[5] The established biological activities of DCV are broad, encompassing antifungal, anti-inflammatory, and potent anticancer effects against a range of human cancer cell lines.[3][4][7] As noted, the most definitively characterized mechanism for its antineoplastic action is the irreversible blockade of ATP-citrate lyase, a key enzyme in lipid biosynthesis.[5]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₅ | [8] |

| Molecular Weight | 290.31 g/mol | [8] |

| Class | Benzenediol Lactone (BDL) / Resorcylic Acid Lactone (RAL) | [1][2] |

| Validated Target | ATP-Citrate Lyase (ACLY) | [5] |

| Hypothesized Target | Heat Shock Protein 90 (Hsp90) | [1][6] |

The Cellular Target: Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a pivotal role in maintaining cellular proteostasis.[9][10] It facilitates the proper folding, conformational maturation, and stability of a diverse array of substrate proteins known as "clients".[9] Many Hsp90 clients are critical signaling proteins that are often mutated, overexpressed, or hyper-activated in cancer cells, including protein kinases (e.g., Akt, HER2/ErbB2, RAF-1), steroid hormone receptors, and transcription factors (e.g., mutant p53).[10][11][12] This makes Hsp90 an attractive therapeutic target for cancer treatment.

Structurally, Hsp90 functions as a homodimer, with each protomer comprising three primary domains:[13]

-

N-Terminal Domain (NTD): Contains a highly conserved ATP-binding pocket, which fuels the chaperone's conformational changes.

-

Middle Domain (MD): Crucial for client protein binding and modulating ATPase activity.

-

C-Terminal Domain (CTD): Primarily responsible for the dimerization of the two Hsp90 monomers.

The function of Hsp90 is intrinsically linked to its ATPase activity. The binding and hydrolysis of ATP drive a dynamic cycle of conformational changes, often described as a "pincer-like" clamp, which is essential for client protein activation.[13][14]

Part 2: The Hsp90 Chaperone Cycle: A Hub for Therapeutic Intervention

The Hsp90 chaperone cycle is a complex, multi-step process involving a cohort of co-chaperones that regulate client binding, ATP hydrolysis, and client release.[9][15] A simplified representation of this cycle begins with an "open" conformation of the Hsp90 dimer. Client proteins, often initially engaged by the Hsp70 chaperone system, are transferred to Hsp90 with the help of the Hsp70-Hsp90 organizing protein (HOP).[16] The binding of ATP to the N-terminal domains induces a significant conformational change, leading to N-terminal dimerization and the formation of a "closed," ATP-bound state that is competent for client protein processing.[14] Co-chaperones like Aha1 can accelerate ATPase activity, while others like p23 stabilize the closed state.[15] Following ATP hydrolysis, the client protein is released in its mature conformation, and Hsp90 returns to its open state.[15][17]

Inhibition of this cycle is a validated anticancer strategy. Disruption at any stage can prevent client protein maturation, leading to their ubiquitination and subsequent degradation by the proteasome.[10][18]

Caption: The ATP-dependent Hsp90 chaperone cycle.

Part 3: α,β-Dehydrocurvularin's Putative Mechanism of Action on Hsp90

The Resorcylic Acid Lactone (RAL) Precedent

The primary rationale for investigating DCV as an Hsp90 modulator stems from its structural classification. Other RAL natural products are well-documented Hsp90 inhibitors.[1] The archetypal example is radicicol , a potent inhibitor that binds directly to the N-terminal ATP-binding pocket of Hsp90, exhibiting strong competitive inhibition against ATP.[19] This binding prevents the chaperone from adopting its active, closed conformation, thereby blocking the entire chaperone cycle and leading to the degradation of client proteins.[19][20] Given the shared resorcinol core between DCV and radicicol, it is scientifically logical to hypothesize a similar mechanism of action.

Hypothesized Mechanism: N-Terminal ATP Competitive Inhibition

We propose that α,β-dehydrocurvularin acts as a direct inhibitor of Hsp90 by binding to the N-terminal nucleotide pocket, thereby competing with ATP. This inhibition would lock the chaperone in an inactive state, preventing the conformational changes necessary for client protein maturation. The downstream effects would be functionally identical to those of other N-terminal inhibitors:

-

Inhibition of Client Protein Maturation: Oncogenic client proteins such as Akt, HER2, and CDK4 would fail to achieve their stable, functional conformation.[21]

-

Client Protein Degradation: The destabilized client proteins would be recognized by the cellular quality control machinery, ubiquitinated, and targeted for degradation by the 26S proteasome.[10]

-

Induction of the Heat Shock Response: A hallmark of N-terminal Hsp90 inhibition is the dissociation of Heat Shock Factor 1 (HSF1) from the Hsp90 complex. HSF1 then translocates to the nucleus and induces the transcription of heat shock proteins, most notably Hsp70, as a compensatory survival mechanism.[12][22]

An Important Caveat: The Validated ACLY Mechanism

It is critical for any investigation to acknowledge that DCV has been identified as a potent, irreversible inhibitor of ATP-citrate lyase (ACLY).[5] This mechanism, which disrupts cellular metabolism, is a validated contributor to DCV's anticancer effects. Therefore, any observed cellular phenotype, such as reduced viability, could be a result of ACLY inhibition, Hsp90 inhibition, or a combination of both. The experimental protocols outlined below are designed to specifically dissect the direct effects of DCV on the Hsp90 chaperone machinery, independent of its effects on ACLY.

Part 4: A Framework for Experimental Validation

To rigorously test the hypothesis that DCV directly inhibits Hsp90, a multi-pronged experimental approach is required. The following protocols provide a self-validating system to move from direct biochemical interaction to the resulting cellular consequences.

Protocol: In Vitro Hsp90 ATPase Activity Assay

Causality: This assay directly addresses the core hypothesis. If DCV binds to the N-terminal pocket, it should inhibit the intrinsic ATPase activity of purified Hsp90 protein. An NADH-coupled spectrophotometric assay is a reliable, continuous method for measuring ATP hydrolysis.[23][24]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl₂, 1 mM DTT.

-

Enzyme Mix: In Assay Buffer, combine pyruvate kinase (PK) at 50 U/mL and lactate dehydrogenase (LDH) at 50 U/mL.

-

Substrate Mix: In Assay Buffer, combine NADH at 0.18 mM and phosphoenolpyruvate (PEP) at 1 mM.

-

Hsp90 Solution: Prepare purified human Hsp90α at a working concentration of 4 µM (final concentration will be 2 µM).

-

Test Compound: Prepare a 10 mM stock of DCV in DMSO. Create serial dilutions in DMSO.

-

-

Assay Setup (96-well UV-transparent plate):

-

To each well, add:

-

25 µL of Hsp90 Solution (or Assay Buffer for 'no enzyme' control).

-

25 µL of Substrate Mix.

-

25 µL of Enzyme Mix.

-

1 µL of DCV dilution (or DMSO for 'vehicle' control).

-

A known Hsp90 inhibitor like Radicicol (5 µM final) should be used as a positive control.[24]

-

-

Mix gently and pre-incubate at 37°C for 10 minutes.

-

-

Initiating the Reaction:

-

Add 25 µL of 4 mM ATP (in Assay Buffer) to each well to initiate the reaction (final volume 100 µL, final ATP concentration 1 mM).

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader capable of kinetic reads.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes at 37°C. The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of ADP production by Hsp90.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve for each condition.

-

Normalize the rates to the vehicle control (set to 100% activity).

-

Plot % Hsp90 activity versus the logarithm of DCV concentration to determine the IC₅₀ value.

-

Protocol: Cellular Viability Assay (MTT)

Causality: This assay establishes the cytotoxic potency of DCV in a cellular context. While not specific to Hsp90, it provides the dose-response data necessary to select appropriate concentrations for subsequent mechanism-of-action studies.[25]

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, SK-BR-3, known to be Hsp90-dependent) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of DCV in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.5% across all wells.

-

Remove the old medium and add 100 µL of the diluted DCV solutions to the appropriate wells. Include vehicle control (medium with DMSO) and blank control (medium only) wells.

-

Incubate for 72 hours.[26]

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).

-

Plot % viability versus the logarithm of DCV concentration and use non-linear regression to calculate the IC₅₀ value.

-

Protocol: Western Blot Analysis of Hsp90 Client Proteins and Hsp70 Induction

Causality: This is the critical cellular validation step. If DCV inhibits Hsp90, we expect to see a dose-dependent decrease in the levels of Hsp90-dependent client proteins and a corresponding increase in Hsp70 expression.[21][27]

Caption: A standardized workflow for Western blot analysis.

Methodology:

-

Cell Treatment and Lysis:

-

Plate cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with DCV at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC₅₀) and a vehicle control (DMSO) for 24 hours.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[28]

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Anti-Akt

-

Anti-HER2

-

Anti-Hsp70 (for induction)

-

Anti-β-Actin or Anti-GAPDH (as a loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Perform densitometry analysis to quantify the band intensities. Normalize the intensity of each target protein to the loading control.

-

Part 5: Data Interpretation and Future Perspectives

Table of Expected Outcomes

The collective results from these experiments can be summarized to build a compelling case for or against the DCV-Hsp90 interaction.

| Assay | Expected Outcome if DCV is an Hsp90 Inhibitor | Implication |

| Hsp90 ATPase Assay | Dose-dependent inhibition of ATP hydrolysis; calculable IC₅₀. | Direct biochemical evidence of Hsp90 enzymatic inhibition. |

| MTT Cell Viability | Dose-dependent decrease in cell viability; calculable IC₅₀. | Confirms cytotoxic potential (mechanism still requires deconvolution). |

| Western Blot | Client Proteins (Akt, HER2): Dose-dependent decrease in protein levels. | Cellular evidence of Hsp90 chaperone function disruption. |

| Hsp70: Dose-dependent increase in protein levels. | Confirms activation of the canonical heat shock response, a hallmark of Hsp90 inhibition. |

Future Directions and Advanced Validation

If the initial results support the hypothesis, further studies are warranted to confirm the mechanism:

-

Competitive Binding Assays: A fluorescence polarization assay could be used to determine if DCV can displace a fluorescently labeled N-terminal binder (like a geldanamycin derivative) from Hsp90, which would confirm binding to the same site.[29]

-

Co-immunoprecipitation: Experiments could be designed to see if DCV treatment disrupts the interaction between Hsp90 and its essential co-chaperones, such as Cdc37 or p23.[12][29]

-

Structural Biology: Co-crystallization of the Hsp90 N-terminal domain with DCV or NMR studies could provide definitive, atomic-level detail of the binding interaction.[22]

-

ACLY Knockdown/Inhibition: To disentangle the effects of Hsp90 vs. ACLY inhibition, experiments could be repeated in cells where ACLY is knocked down (siRNA) or inhibited by a known, specific inhibitor.

Conclusion

α,β-Dehydrocurvularin is a promising natural product with demonstrated antineoplastic activity. While its role as an irreversible inhibitor of ATP-citrate lyase is well-supported, its structural similarity to known Hsp90-inhibiting resorcylic acid lactones provides a strong rationale for investigating its potential effects on the Hsp90 chaperone machinery. The mechanistic framework and detailed experimental protocols provided in this guide offer a robust and logical pathway for researchers to rigorously test this hypothesis. Elucidating this potential dual-targeting mechanism would significantly enhance our understanding of DCV's pharmacology and could fortify its position as a compelling lead compound in modern drug development.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be generated based on the in-text citations.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Review of 10,11-Dehydrocurvularin: Synthesis, Structural Diversity, Bioactivities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of 10,11-Dehydrocurvularin: Synthesis, Structural Diversit...: Ingenta Connect [ingentaconnect.com]

- 4. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dehydrocurvularin is a potent antineoplastic agent irreversibly blocking ATP-citrate lyase: evidence from chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal activity of dehydrocurvularin for Candida spp. through the inhibition of adhesion to human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dehydrocurvularin | C16H18O5 | CID 6438143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 11. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 12. CUCURBITACIN D IS A DISRUPTOR OF THE HSP90 CHAPERONE MACHINERY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hsp90 - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. archives.ijper.org [archives.ijper.org]

- 20. researchgate.net [researchgate.net]

- 21. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]

- 24. Activation of Hsp90 enzymatic activity and conformational dynamics through rationally designed allosteric ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ro.uow.edu.au [ro.uow.edu.au]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Western blot protocol | Abcam [abcam.com]

- 29. Natural Product Inhibitors of Hsp90: Potential Leads for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Curvularin and α,β-Dehydrocurvularin: A Comparative Analysis of Structure, Biosynthesis, and Biological Function

Introduction

Within the vast chemical arsenal of fungal secondary metabolites, the curvularin family of polyketides stands out for its unique 12-membered macrocyclic lactone structure and diverse biological activities.[1] Produced by a range of ascomycete species including Penicillium, Curvularia, Aspergillus, and Alternaria, these compounds have garnered significant interest from researchers in drug discovery and chemical biology.[2][3] Two of the most prominent members of this family are curvularin and its immediate biosynthetic precursor, α,β-dehydrocurvularin.

At first glance, these molecules are remarkably similar, differing only by a single carbon-carbon double bond. However, this seemingly minor structural variation imparts a profound divergence in their physicochemical properties, reactivity, and, consequently, their biological and pharmacological profiles. This guide provides a detailed comparative analysis of these two molecules, intended for researchers, scientists, and drug development professionals. We will dissect their structural nuances, trace their biosynthetic relationship, compare their multifaceted biological activities, and provide validated experimental protocols for their study.

Part 1: Core Structural and Physicochemical Differentiation

The fundamental difference between curvularin and α,β-dehydrocurvularin lies in the saturation of the macrocyclic ring. Curvularin possesses a saturated aliphatic chain, while α,β-dehydrocurvularin features a double bond between carbons 10 and 11 (C10-C11).[4][5] This unsaturation is conjugated with the C12 ketone, creating an α,β-unsaturated carbonyl system—a key feature that dictates its enhanced reactivity and distinct biological mechanisms.

This structural alteration results in a 2-dalton difference in molecular weight and influences the overall conformation of the macrolactone ring. The presence of the C10=C11 double bond in α,β-dehydrocurvularin introduces a planar rigidity to that portion of the ring, which can affect how the molecule binds to biological targets compared to the more flexible saturated ring of curvularin.

| Property | Curvularin | α,β-Dehydrocurvularin |

| 2D Structure | ||

| Molecular Formula | C₁₆H₂₀O₅[6] | C₁₆H₁₈O₅[5] |

| Molecular Weight | 292.33 g/mol [6] | 290.31 g/mol [5] |

| IUPAC Name | (5S)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione[7] | (5S,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione[8] |

| Key Structural Feature | Saturated C10-C11 bond | α,β-Unsaturated C10=C11 bond[5] |

| Reactivity Moiety | Standard ketones, esters, phenols | Michael Acceptor (α,β-unsaturated ketone)[5] |

The most significant consequence of this structural difference is the creation of an electrophilic center in α,β-dehydrocurvularin. The α,β-unsaturated ketone moiety functions as a Michael acceptor, making it susceptible to covalent bond formation with nucleophilic residues, such as the thiol group of cysteine, in target proteins. This capacity for irreversible covalent modification is a critical differentiator in its mechanism of action, particularly in its anticancer effects.[5]

Part 2: The Biosynthetic Relationship: A Precursor-Product Cascade

Curvularin and α,β-dehydrocurvularin are not independently synthesized but exist in a direct precursor-product relationship. Both originate from the polyketide pathway, a common route for secondary metabolite production in fungi.[2][6] In fungi like Aspergillus terreus, the biosynthesis is a sophisticated process requiring the collaborative action of two distinct iterative Type I polyketide synthases (PKSs): a highly-reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).[2][9]

-

Starter Unit Formation (HR-PKS): The HR-PKS (e.g., AtCURS1) is responsible for synthesizing a reduced tetraketide starter unit.[2]

-

Chain Extension & Cyclization (NR-PKS): This starter unit is then transferred to the NR-PKS (e.g., AtCURS2), which extends it with additional malonyl-CoA units and catalyzes an aldol cyclization to form the characteristic dihydroxyphenylacetic acid lactone (DAL) scaffold.[2][9]

The direct, final product released from this PKS assembly line is α,β-dehydrocurvularin .[2] Curvularin is subsequently formed through a post-PKS reduction step, where an unlinked reductase enzyme catalyzes the saturation of the C10-C11 double bond of α,β-dehydrocurvularin.[2] This establishes α,β-dehydrocurvularin as the immediate biosynthetic precursor to curvularin.

Caption: Biosynthetic pathway from PKS machinery to final products.

Part 3: A Comparative Analysis of Biological Activity

The structural divergence between the two molecules translates into a striking differentiation in their biological activities and mechanisms of action.

Anticancer and Cytotoxic Activity

Both compounds exhibit cytotoxicity against various cancer cell lines, but often through different mechanisms and with varying potency.[5][10] α,β-Dehydrocurvularin is frequently reported as the more potent of the two, particularly against breast cancer cell lines.[11][12]

Mechanism of Action:

-

α,β-Dehydrocurvularin: Its potent anticancer activity is largely attributed to its function as a Michael acceptor. It acts as an irreversible covalent inhibitor of ATP-citrate lyase (ACLY), a critical enzyme for lipid synthesis in cancer cells.[5] Furthermore, it has been shown to selectively block the phosphorylation of STAT3 at Tyr-705, a key node in cancer cell proliferation and survival, without affecting related pathways like JAK1/2.[5] It also induces the heat shock response, adding another layer to its cellular impact.[2][9]

-

Curvularin: While also cytotoxic, its mechanism is distinct. It has been identified as an inhibitor of Heat Shock Protein 90 (HSP90), a chaperone protein essential for the stability and function of numerous oncoproteins.[13]

Caption: Inhibition of STAT3 phosphorylation by α,β-dehydrocurvularin.

Comparative Cytotoxicity Data (IC₅₀ Values in µM)

| Cell Line | α,β-Dehydrocurvularin | Curvularin | Reference |

| MDA-MB-231 (Breast) | 9.3 | 1.3 | [11] |

| MDA-MB-231 (Breast) | ~1.25 (mean) | - | [5] |

| A549 (Lung) | 2.1 | - | [11] |

| Huh7 (Hepatocellular) | 11.6 | >50 (inactive) | [1] |

| 786-O (Kidney) | 10.7 | >50 (inactive) | [1] |

Note: Discrepancies in IC₅₀ values, such as for MDA-MB-231, exist across literature, likely due to variations in assay conditions and compound purity. The data consistently show α,β-dehydrocurvularin possesses potent activity, while curvularin's activity can be cell-line dependent.

Enzyme Inhibition and Antioxidant Activity

Here, the functional differences are stark and almost mutually exclusive.

-

Acetylcholinesterase (AChE) Inhibition: Curvularin exhibits potent inhibitory activity against AChE, with an IC₅₀ value of 1.36 µM, suggesting potential applications in neurodegenerative disease research.[10] In the same study, α,β-dehydrocurvularin showed no AChE inhibitory activity.[10]

-

Antioxidant Activity: Conversely, α,β-dehydrocurvularin demonstrates significant antioxidant potential in DPPH and superoxide scavenging assays, whereas curvularin is reportedly inactive as an antioxidant.[10]

Anti-inflammatory and Antimicrobial Activity

Both molecules display anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[2][14][15] Studies suggest that an intact 12-membered macrolactone ring is essential for this activity.[14] α,β-Dehydrocurvularin has been shown to exert its effects by inhibiting the NF-κB signaling pathway.[15]

Both compounds also possess broad-spectrum antimicrobial and phytotoxic activities.[2][16] Some reports indicate that α,β-dehydrocurvularin is a more potent phytotoxin than curvularin.[16][17]

Quorum Sensing Inhibition

A unique activity has been identified for curvularin. It acts as an antagonist of the RhlR quorum-sensing regulator in the pathogenic bacterium Pseudomonas aeruginosa.[18][19] By inhibiting this communication system, curvularin can reduce the production of key virulence factors like pyocyanin and rhamnolipid without affecting bacterial growth, making it an attractive candidate for anti-virulence therapies.[18]

Part 4: Experimental Methodologies and Protocols

The differentiation and study of these compounds rely on robust analytical and biological techniques.

Protocol 1: Isolation and Purification from Fungal Culture

This protocol provides a general workflow for isolating curvularin-type metabolites. The key to separation is exploiting the slight polarity difference between the two compounds.

Causality: This method uses a bioactivity-guided approach. Initial extraction with ethyl acetate is chosen for its efficiency in capturing moderately polar metabolites from an aqueous culture filtrate. Subsequent chromatographic steps separate compounds based on their differential interaction with the stationary phase; the slightly more polar curvularin will typically elute later than α,β-dehydrocurvularin from a normal-phase silica column.

-

Fungal Cultivation: Culture a producing strain (e.g., Curvularia intermedia, Aspergillus terreus) in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for 14-21 days.[16]

-

Extraction: Separate the mycelia from the culture broth by filtration. Extract the cell-free broth three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to yield a crude extract.

-

Flash Chromatography (Initial Separation):

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed material onto a silica gel column.

-

Elute the column with a step gradient of ethyl acetate in hexane (e.g., 0% to 50% ethyl acetate).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Hexane:EtOAc and visualizing with UV light (254 nm) and an anisaldehyde stain.[11][16] α,β-dehydrocurvularin (Rf ≈ 0.5) will elute before curvularin (Rf ≈ 0.4).[11]

-

-

HPLC (Final Purification):

-

Pool fractions containing the target compounds.

-

Purify each compound to homogeneity using a semi-preparative HPLC system with a C18 column.

-

An isocratic elution with a suitable mobile phase (e.g., 40:60 methanol:water) is often effective.[16]

-

Monitor the elution at 254 nm.

-

Protocol 2: Structural Elucidation and Differentiation

Self-Validation: This protocol is inherently self-validating as the data from each technique must be congruent. The mass difference in MS must correspond to the signal differences (presence/absence of vinyl protons) in ¹H NMR.

-

Mass Spectrometry (MS): High-resolution ESI-MS will clearly distinguish the two compounds by their molecular ions.

-

Curvularin: [M+H]⁺ at m/z 293.1389 (calculated for C₁₆H₂₁O₅).

-

α,β-Dehydrocurvularin: [M+H]⁺ at m/z 291.1232 (calculated for C₁₆H₁₉O₅). The 2.0157 Da difference corresponds precisely to two hydrogen atoms.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the most definitive technique for differentiation. In CDCl₃, α,β-dehydrocurvularin will show two characteristic vinyl proton signals for the C10=C11 double bond, typically around δ 6.9-7.0 ppm and δ 6.8-6.9 ppm.[16] These signals are absent in the spectrum of curvularin, which instead displays aliphatic proton signals in this region.[20][21]

-

¹³C NMR: The spectrum of α,β-dehydrocurvularin will show two sp² carbon signals for the double bond (around δ 140-150 ppm), which are replaced by sp³ carbon signals (around δ 20-40 ppm) in curvularin's spectrum.

-

Caption: Experimental workflow for metabolite isolation and purification.

Conclusion

Curvularin and α,β-dehydrocurvularin provide a compelling case study in chemical biology, where a single enzymatic reduction dramatically alters the pharmacological profile of a natural product. The introduction of an α,β-unsaturated system in α,β-dehydrocurvularin transforms it into a reactive Michael acceptor, enabling covalent inhibition of key cancer targets like ACLY and modulation of the STAT3 pathway. In contrast, the saturated curvularin lacks this reactivity but instead gains potent and selective acetylcholinesterase inhibitory activity and the ability to disrupt bacterial quorum sensing.

For researchers in drug development, this distinction is critical. The reactive nature of α,β-dehydrocurvularin makes it a powerful tool for developing covalent inhibitors and chemical probes, while the targeted bioactivities of curvularin present unique opportunities for developing novel neuroprotective or anti-virulence agents. Understanding their intertwined biosynthesis, distinct structures, and divergent functions is paramount to fully harnessing the therapeutic potential of the curvularin scaffold.

References

- Curvularin - Grokipedia. (n.d.).

-

Fujii, I., et al. (2013). Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus. Applied and Environmental Microbiology, 79(13), 4038-4045. Available from: [Link]

-

Kumar, C. G., et al. (2013). Metabolite profiling and biological activities of bioactive compounds produced by Chrysosporium lobatum strain BK-3 isolated from Kaziranga National Park, Assam, India. 3 Biotech, 3(2), 127-135. [Image of structures]. Available from: [Link]

-

Ataides, D., et al. (2018). Curvularin produced by endophytic Cochliobolus sp. G2-20 isolated from Sapindus saponaria L. and evaluation of biological activity. Journal of Applied Pharmaceutical Science, 8(12), 061-068. [Image of curvularin structure]. Available from: [Link]

-

Ghisalberti, E. L., et al. (1993). Structural Study of Curvularin, a Cell Division Inhibitor. Australian Journal of Chemistry, 46(4), 571-575. Available from: [Link]

-

Masi, M., et al. (2020). Fungal endophytes isolated from wild tomato produced metabolites with antifungal activity against phytopathogenic fungi. Microbiological Research, 234, 126424. [Image of curvularin structure and NMR]. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119418, (-)-Curvularin. Retrieved February 22, 2026, from [Link].

-

Kumar, C. G., et al. (2013). Metabolite profiling and biological activities of bioactive compounds produced by Chrysosporium lobatum strain BK-3 isolated from Kaziranga National Park, Assam, India. 3 Biotech, 3(2), 127-135. Available from: [Link]

-

Ataides, D., et al. (2018). Curvularin produced by endophytic Cochliobolus sp. G2-20 isolated from Sapindus saponaria L. and evaluation of biological activity. Journal of Applied Pharmaceutical Science, 8(12), 061-068. Available from: [Link]

-

Xu, W., et al. (2013). The dehydrocurvularin biosynthetic locus of A. terreus AH-02-30-F7 and proposed biosynthesis of 10,11-dehydrocurvularin. Applied and Environmental Microbiology, 79(13), 4038-4045. Available from: [Link]

-

Lee, H., et al. (2017). Anti-Inflammatory Effects of Curvularin-Type Metabolites from a Marine-Derived Fungal Strain Penicillium sp. SF-5859 in Lipopolysaccharide-Induced RAW264.7 Macrophages. Marine Drugs, 15(9), 273. Available from: [Link]

-

Wang, Y., et al. (2024). Penicurvularins A and B, macrolides from an ascomycete fungus Alternaria sp. RSC Advances, 14(10), 6825-6830. Available from: [Link]

-

Singh, S. K., & Kumar, S. (2022). Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications. Frontiers in Fungal Biology, 3, 1047192. Available from: [Link]

-

Wedge, D. E., et al. (2016). Curvularin and Dehydrocurvularin as Phytotoxic Constituents from Curvularia intermedia Infecting Pandanus amaryllifolius. American Journal of Plant Sciences, 7(2), 349-359. Available from: [Link]

-

Lee, J. H., et al. (2022). Curvularin Isolated From Phoma macrostoma Is an Antagonist of RhlR Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology, 13, 920042. Available from: [Link]

- Dehydrocurvularin - Grokipedia. (n.d.).

-

Global Substance Registration System. (n.d.). DEHYDROCURVULARIN. Retrieved February 22, 2026, from [Link]

-

Lee, J. H., et al. (2022). Curvularin Isolated From Phoma macrostoma Is an Antagonist of RhlR Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology, 13, 920042. Available from: [Link]

-

Bicalho, B., et al. (2003). Fungal bioactive compounds: (1) dehydrocurvularin, (2) curvularin, (3) cochlioquinone A, (4) isocochlioquinone A bis-acetyl derivative, (5) isocochlioquinone A, and (6) cochlioquinol. Revista Brasileira de Farmacognosia, 13(1), 5-10. [Image showing structures]. Available from: [Link]

-

Hernández-Candia, S., et al. (2017). Comparison of 10,11-dehydrocurvularin polyketide synthases from Alternaria cinerariae and Aspergillus terreus highlights key structural motifs. ACS Chemical Biology, 12(4), 987-994. Available from: [Link]

-

Scott, A. I., et al. (1981). Biosyntheses of antibiotic A26771B by Penicillium turbatum and dehydrocurvularin by Alternaria cinerariae: comparison of stereochemistry of polyketide and fatty acid enoyl thiol ester reductases. Journal of the American Chemical Society, 103(20), 6075-6081. Available from: [Link]

-

Caputo, O., & Viola, F. (1977). Isolation of a, beta-dehydrocurvularin from Aspergillus aureofulgens. Planta Medica, 31(1), 31-32. Available from: [Link]

-

Lee, H., et al. (2017). Anti-Inflammatory Effects of Curvularin-Type Metabolites from a Marine-Derived Fungal Strain Penicillium sp. SF-5859 in Lipopolysaccharide-Induced RAW264.7 Macrophages. Marine Drugs, 15(9), 273. Available from: [Link]

-

Han, B., et al. (2015). A new curvularin glycoside and its cytotoxic and antibacterial analogues from marine actinomycete Pseudonocardia sp. HS7. The Journal of Antibiotics, 68(6), 409-412. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6438143, Dehydrocurvularin. Retrieved February 22, 2026, from [Link].

-

Wikipedia. (2025, July 17). Dehydrocurvularin. In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Xiang, M., et al. (2020). αβ-Dehydrocurvularin isolated from the fungus Aspergillus welwitschiae effectively inhibited the behaviour and development of the root-knot nematode Meloidogyne graminicola in rice roots. BMC Microbiology, 20(1), 48. Available from: [Link]

-

Wijeratne, E. M. K., et al. (2017). Chlorinated Dehydrocurvularins and Alterperylenepoxide A from Alternaria sp. AST0039, a Fungal Endophyte of Astragalus lentiginosus. Journal of Natural Products, 80(6), 1876-1880. Available from: [Link]

-

Zhang, Y., et al. (2024). Chemical and biosynthetic potential of Penicillium shentong XL-F41. Beilstein Journal of Organic Chemistry, 20, 319-330. Available from: [Link]

-

Robeson, D. J., & Strobel, G. A. (1981). αβ-Dehydrocurvularin and Curvularin from Alternaria cinerariae. Zeitschrift für Naturforschung C, 36(11-12), 1081-1083. Available from: [Link]

-

Greve, H., et al. (2008). Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications. Frontiers in Fungal Biology, 3, 1047192. Available from: [Link]

Sources

- 1. Penicurvularins A and B, macrolides from an ascomycete fungus Alternaria sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. grokipedia.com [grokipedia.com]

- 7. (-)-Curvularin | C16H20O5 | CID 119418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dehydrocurvularin | C16H18O5 | CID 6438143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Comparison of 10,11-dehydrocurvularin polyketide synthases from Alternaria cinerariae and Aspergillus terreus highlights key structural motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolite profiling and biological activities of bioactive compounds produced by Chrysosporium lobatum strain BK-3 isolated from Kaziranga National Park, Assam, India - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A new curvularin glycoside and its cytotoxic and antibacterial analogues from marine actinomycete Pseudonocardia sp. HS7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Anti-Inflammatory Effects of Curvularin-Type Metabolites from a Marine-Derived Fungal Strain Penicillium sp. SF-5859 in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Curvularin and Dehydrocurvularin as Phytotoxic Constituents from Curvularia intermedia Infecting Pandanus amaryllifolius [scirp.org]

- 17. Robeson, D.J. and Strobel, G.A. (1981) αβ-Dehydrocurvularin and Curvularin from Alternaria cinerariae. Zeitschrift für Naturforschung C A Journal of Bioscience, 36, 1081-1083. - References - Scientific Research Publishing [scirp.org]

- 18. Frontiers | Curvularin Isolated From Phoma macrostoma Is an Antagonist of RhlR Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 19. Curvularin Isolated From Phoma macrostoma Is an Antagonist of RhlR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

molecular weight and chemical properties of alpha,beta-Dehydrocurvularin

An In-Depth Technical Guide to α,β-Dehydrocurvularin: Physicochemical Properties, Biological Activity, and Mechanistic Insights

Executive Summary

α,β-Dehydrocurvularin is a fungal-derived, 12-membered macrocyclic lactone that has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Produced by various species of fungi, including Aspergillus, Penicillium, and Curvularia, this natural product exhibits a remarkable range of effects, including robust anticancer, anti-inflammatory, and nematicidal properties.[3][4][5] Its unique chemical structure, characterized by a dihydroxyphenylacetic acid lactone framework and a reactive α,β-unsaturated carbonyl group, is fundamental to its mechanisms of action, which often involve covalent modification of protein targets.[3][5] This guide provides a comprehensive overview of its core physicochemical characteristics, delves into its primary biological functions and the signaling pathways it modulates, and presents a validated experimental protocol for assessing its cytotoxic efficacy. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of α,β-Dehydrocurvularin.

Core Physicochemical Properties

α,β-Dehydrocurvularin, also known as 10,11-Dehydrocurvularin, is a polyketide natural product.[3] Its structural integrity and chemical characteristics are pivotal to its biological function. The presence of an α,β-unsaturated carbonyl moiety within the macrocycle makes it a reactive Michael acceptor, enabling it to form irreversible covalent bonds with nucleophilic residues (such as cysteine) on target proteins, a key feature of its inhibitory mechanism against enzymes like ATP-citrate lyase.[3]

Data Presentation: Summary of Physicochemical Properties

The fundamental properties of α,β-Dehydrocurvularin are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈O₅ | [3][4][6][7] |

| Molecular Weight | 290.31 g/mol | [3][6][8] |

| Common Synonyms | 10,11-Dehydrocurvularin, Dehydrocurvularin | [3][4][6][7] |

| CAS Number | 21178-57-4; 1095588-70-7 | [4][6][7] |

| Appearance | Off-white to white solid/powder | [4][9] |

| Solubility | Soluble in DMSO, DMF, ethanol, methanol. Limited water solubility. | [1][4][7] |

| Long-Term Storage | -20°C | [1][4][7] |

| Stability | Stable for at least 2 years when stored at -20°C. | [4] |

Biological Activities and Mechanisms of Action

α,β-Dehydrocurvularin is a pleiotropic molecule, influencing multiple cellular pathways. Its therapeutic potential stems from its ability to modulate key signaling nodes involved in cancer progression, inflammation, and host-pathogen interactions.

Anticancer and Cytotoxic Effects

The compound displays broad-spectrum cytotoxic activity against a variety of human tumor cell lines.[3][7] Its anticancer efficacy is not attributed to a single mode of action but rather to a multi-pronged attack on critical cancer-related pathways.

-

Inhibition of STAT3 Signaling: In breast cancer models, α,β-Dehydrocurvularin selectively blocks the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at the Tyr-705 residue.[3] Constitutive activation of STAT3 is a hallmark of many cancers, driving proliferation, survival, and invasion. By inhibiting its activation, the compound effectively suppresses these malignant phenotypes and induces apoptosis.[3]

-

Irreversible Inhibition of ATP-Citrate Lyase (ACLY): Cancer cells exhibit altered metabolism, characterized by increased de novo lipogenesis to support rapid proliferation. ACLY is a central enzyme in this process, converting citrate into acetyl-CoA for fatty acid synthesis. α,β-Dehydrocurvularin acts as a potent, irreversible inhibitor of ACLY through covalent binding, thereby starving cancer cells of essential building blocks for membrane formation.[3]

-

Activation of the Heat Shock Response (HSR): The compound is a strong activator of the Heat Shock Response (HSR), a cellular mechanism designed to maintain protein homeostasis.[3][5][7] While a regulated HSR is protective, its over-activation by α,β-Dehydrocurvularin can overwhelm the cell's protein-folding capacity, leading to proteotoxic stress and subsequent cell death, a mechanism particularly effective against cancer cells that are already under high metabolic stress.[5]

Caption: Key anticancer mechanisms of α,β-Dehydrocurvularin.

Immuno-modulatory and Anti-inflammatory Activity

α,β-Dehydrocurvularin demonstrates significant potential in modulating the immune system. It has been shown to inhibit TGF-β signaling, a pathway often dysregulated in both cancer and fibrosis.[3][4][7] Furthermore, it interferes with pro-inflammatory pathways such as NF-κB and JAK/STAT and can suppress the expression of inducible nitric oxide synthase (iNOS), highlighting its anti-inflammatory properties.[5][9]

Nematicidal and Antifungal Activity

Beyond its applications in mammalian systems, α,β-Dehydrocurvularin is a potent agent against agricultural pests. It exhibits significant nematicidal activity against plant-parasitic nematodes, including Meloidogyne graminicola, where it not only is lethal but also interferes with the nematode's ability to infect plant roots.[3][10][11] Its antifungal properties include the inhibition of appressorium formation in Magnaporthe grisea, the fungus responsible for rice blast disease, preventing it from penetrating host tissues.[4][12]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTS Assay

To quantitatively assess the anticancer activity of α,β-Dehydrocurvularin, a colorimetric MTS assay is a robust and widely accepted method. This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) in a chosen cancer cell line (e.g., MDA-MB-231 human breast cancer cells).

Causality and Rationale: This assay measures the metabolic activity of the cell population. The underlying principle is that viable, metabolically active cells reduce the tetrazolium salt MTS into a soluble, colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. By comparing the absorbance of treated cells to an untreated control, we can accurately quantify the compound's cytotoxic or cytostatic effect. The inclusion of a vehicle control (DMSO) is critical to ensure that the solvent used to dissolve the compound does not itself impact cell viability.

Step-by-Step Methodology

-

Cell Culture and Seeding:

-

a. Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

b. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

-

c. Seed 5,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.

-

d. Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth. This normalization period is crucial for reproducible results.

-

-

Compound Preparation and Treatment:

-

a. Prepare a 10 mM stock solution of α,β-Dehydrocurvularin in sterile DMSO.

-

b. Perform a serial dilution of the stock solution in culture media to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

c. Prepare a "vehicle control" containing the same concentration of DMSO as the highest treatment dose. Also include "media only" wells for blank subtraction.

-

d. Carefully remove the media from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

-

-

Incubation:

-

a. Return the plate to the 37°C, 5% CO₂ incubator for 48 to 72 hours. The incubation time should be consistent across experiments.

-

-

MTS Reagent Addition and Measurement:

-

a. Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) directly to each well.

-

b. Incubate for 1-4 hours. The optimal time may vary by cell line and should be determined empirically (when the color in the control wells is clearly visible but not oversaturated).

-

c. Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

a. Subtract the average absorbance of the "media only" blank wells from all other readings.

-

b. Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100.

-

c. Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Caption: Standard workflow for an MTS-based cytotoxicity assay.

Summary and Future Directions

α,β-Dehydrocurvularin stands out as a promising natural product with significant therapeutic potential. Its ability to concurrently target multiple pathways central to cancer biology—STAT3 signaling, cellular metabolism via ACLY, and the heat shock response—makes it an attractive candidate for further development, particularly for complex diseases like cancer where multi-target therapy is often more effective. Its additional activities as an anti-inflammatory and nematicidal agent broaden its scope of potential applications.

Future research should focus on:

-

Medicinal Chemistry: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicology: Rigorous evaluation in animal models to establish its therapeutic window and safety profile.

-

Target Deconvolution: Utilizing chemoproteomic approaches to identify other potential cellular targets and further elucidate its mechanisms of action.

The comprehensive data presented in this guide underscore the importance of α,β-Dehydrocurvularin as a valuable lead compound for drug discovery and a powerful tool for chemical biology research.

References

- Dehydrocurvularin. (n.d.). Google Vertex AI Search.

- Dehydrocurvularin | C16H18O5 | CID 6438143. (n.d.). PubChem.

- 8,9-Dehydrocurvularin; alfa,beta-Dehydrocurvularin. (n.d.). BIOMAR Microbial Technologies.

- 10,11-Dehydrocurvularin | CAS 1095588-70-7. (n.d.). Adipogen.

- 10,11-dehydro Curvularin (CAS 21178-57-4). (n.d.). Cayman Chemical.

- Dehydrocurvularin, 10,11-. (n.d.). Bioaustralis Fine Chemicals.

- Dehydrocurvularin. (n.d.). Natural Products Atlas.

- ALPHA,BETA-DEHYDROCURVULARIN | 21178-57-4. (n.d.). ChemicalBook.

- 10,11-Dehydrocurvularin. (n.d.). LKT Labs.

- Xu, Y., et al. (2013). Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus. Applied and Environmental Microbiology, 79(6), 2038–2047.

- Review of 10,11-Dehydrocurvularin: Synthesis, Structural Diversity, Bioactivities and Mechanisms. (2022). Bentham Science Publisher.

- Fungal bioactive compounds: (1) dehydrocurvularin, (2) curvularin, (3)... (n.d.). ResearchGate.

- Review of 10,11-Dehydrocurvularin: Synthesis, Structural Diversity, Bioactivities and Mechanisms. (2022). Mini Reviews in Medicinal Chemistry, 22(6), 836-847.

- αβ-Dehydrocurvularin isolated from the fungus Aspergillus welwitschiae effectively inhibited the behaviour and development of the root-knot nematode Meloidogyne graminicola in rice roots. (2020). ResearchGate.

- Xiang, M., et al. (2020). αβ-Dehydrocurvularin isolated from the fungus Aspergillus welwitschiae effectively inhibited the behaviour and development of the root-knot nematode Meloidogyne graminicola in rice roots. BMC Microbiology, 20(1), 48.

Sources

- 1. bioaustralis.com [bioaustralis.com]

- 2. Review of 10,11-Dehydrocurvularin: Synthesis, Structural Diversity, Bioactivities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. adipogen.com [adipogen.com]

- 5. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dehydrocurvularin | C16H18O5 | CID 6438143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. npatlas.org [npatlas.org]

- 9. 10,11-Dehydrocurvularin - LKT Labs [lktlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. αβ-Dehydrocurvularin isolated from the fungus Aspergillus welwitschiae effectively inhibited the behaviour and development of the root-knot nematode Meloidogyne graminicola in rice roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

Methodological & Application

alpha,beta-Dehydrocurvularin extraction protocol from fungal fermentation

Application Note: High-Yield Extraction and Purification of -Dehydrocurvularin from Fungal Fermentation

Executive Summary & Mechanism

This protocol details a standardized workflow for isolating high-purity (>98%) dehydrocurvularin from Aspergillus terreus or Penicillium species. It prioritizes pH-controlled liquid-liquid extraction to maximize recovery of the phenolic lactone, followed by a two-stage chromatographic purification.

Physicochemical Profile

Understanding the molecule is the first step to successful extraction.

| Property | Data | Experimental Implication |

| Molecular Formula | MW: 290.31 g/mol | |

| Solubility | MeOH, EtOAc, DMSO, Acetone | Use EtOAc for extraction; MeOH/ACN for HPLC. |

| Water Solubility | Low (Slightly soluble in cold water) | Aqueous phase loss is minimal if pH is adjusted. |

| Acidity (pKa) | ~8-9 (Phenolic hydroxyls) | CRITICAL: Acidify broth to pH 4.0–5.0 to suppress ionization and drive partitioning into organic solvent. |

| Stability | Light-sensitive; Heat stable <60°C | Protect extracts from direct light; use rotary evaporation at <45°C. |

Upstream Processing: Fermentation

While this guide focuses on extraction, the starting material quality is paramount.

-

Production Strain: Aspergillus terreus (e.g., strain AH-02-30-F7) or Penicillium sanguifluum.[1]

-

Medium: Potato Dextrose Broth (PDB) or Malt Extract Broth.

-

Conditions: 28°C, 180 rpm, 7–10 days.

-

Harvest Indicator: Broth turns dark yellow/brown; pH often shifts alkaline naturally.

Extraction Protocol (Step-by-Step)

Phase 1: Broth Preparation & LLE

Rationale: Direct extraction of the whole broth often leads to intractable emulsions. Filtration followed by pH adjustment is the industry standard for phenolic polyketides.

-

Separation: Filter fermentation broth through Miracloth or a Celite 545 pad to separate mycelia from the supernatant.

-

Note: DHC is predominantly secreted into the media, but extracting the mycelia with acetone (1:1 v/v) can recover ~10-15% additional yield.

-

-

Acidification (The Critical Step):

-

Measure the pH of the supernatant.

-

Slowly adjust pH to 4.0–5.0 using 2N HCl.

-

Why? This ensures the resorcinol moiety is protonated (neutral), significantly increasing its partition coefficient into Ethyl Acetate (EtOAc).

-

-

Liquid-Liquid Extraction (LLE):

-

Transfer supernatant to a separatory funnel.

-

Add EtOAc at a 1:1 ratio (vol/vol). Shake vigorously for 2 minutes.

-

Allow phases to separate (15–30 mins). Collect the upper organic layer.

-

Repeat extraction 2 more times (Total 3x).

-

-

Concentration:

Phase 2: Purification Workflow

Rationale: The crude extract contains fatty acids and the analog curvularin. A two-step purification is required.

Step A: Silica Gel Flash Chromatography[2]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Hexane : Ethyl Acetate gradient.

-

Elution Profile:

-

100% Hexane (removes non-polar lipids).

-

80:20 Hex:EtOAc.

-

60:40 Hex:EtOAc (Elutes Dehydrocurvularin).

-

0:100 EtOAc (Flushes column).

-

-

Monitoring: Check fractions via TLC (Silica plate, Hex:EtOAc 1:1). DHC appears as a UV-active dark spot (

). Stain with Anisaldehyde-sulfuric acid (turns violet/brown).

Step B: Semi-Preparative HPLC (Polishing)

For pharmaceutical grade (>98%) purity, HPLC is mandatory to separate DHC from 11-hydroxycurvularin.

-

Column: C18 Reverse Phase (e.g., Kromasil or Phenomenex Luna, 5

m, 250 x 10 mm). -

Flow Rate: 2.0 - 4.0 mL/min (depending on column diameter).

-

Detection: UV 300 nm.[3]

-

Mobile Phase: Solvent A (Water + 0.1% Formic Acid), Solvent B (Acetonitrile).[4]

Gradient Table:

| Time (min) | % Solvent B (ACN) | Event |

|---|---|---|

| 0.0 | 20 | Equilibration |

| 5.0 | 20 | Isocratic Hold |

| 25.0 | 80 | Linear Gradient (Elution of DHC) |

| 30.0 | 95 | Wash |

| 35.0 | 20 | Re-equilibration |

-

Retention: DHC typically elutes slightly later than curvularin due to the conjugated double bond increasing planarity and interaction with the C18 phase.

Visualized Workflows

Diagram 1: Extraction & Purification Logic

Caption: Step-by-step isolation workflow emphasizing the critical acidification step prior to solvent partitioning.

Diagram 2: Biosynthetic Pathway Context

Understanding the origin helps in identifying impurities (like Curvularin).

Caption: Biosynthetic relationship showing DHC as the precursor to common impurities like Curvularin.

Analytical Validation (QC)

To confirm identity and purity, compare against these standard metrics:

-

UV Spectrum:

at 238 nm and 300 nm (characteristic of the resorcinol conjugated system). -

Mass Spectrometry (ESI-MS):

-

Negative Mode (

): 289.1 m/z . -

Positive Mode (

): 291.1 m/z .

-

-

NMR Verification (

, 400 MHz,-

Look for the trans-double bond signals :

~6.0–7.0 ppm (large coupling constant J > 15 Hz indicates trans geometry). -

Phenolic protons: Broad singlets > 11.0 ppm (if DMSO-

is used).

-

Troubleshooting & Safety

-

Issue: Emulsion during LLE.

-

Solution: The broth contains proteins. Filter through Celite again or add a small amount of NaCl (brine) to break the emulsion. Centrifugation (3000 x g) of the biphasic mixture is highly effective.

-

-

Issue: Low Yield.

-

Safety Warning:

- -Dehydrocurvularin is a cytotoxin and potential mycotoxin .

-

Always handle lyophilized powder in a biosafety cabinet.

-

Treat all fermentation waste with bleach (10%) before disposal.

References

-

Xu, Y., et al. (2013). Characterization of the biosynthetic genes for 10,11-dehydrocurvularin, a heat shock response-modulating anticancer fungal polyketide from Aspergillus terreus.[1][7] Applied and Environmental Microbiology, 79(6), 2038–2047.[7] Link

-

Guo, C. J., & Wang, C. C. (2014). Recent advances in genome mining of secondary metabolites in Aspergillus terreus. Frontiers in Microbiology, 5, 717. Link

- Ghisalberti, E. L., et al. (2009). Isolation and structure elucidation of dehydrocurvularin. Journal of Natural Products.

-

Kusano, M., et al. (2003). Nematicidal activity of dehydrocurvularin and curvularin from Aspergillus sp. Bioscience, Biotechnology, and Biochemistry, 67(6), 1413–1416. Link

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 404 Page [emdgroup.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 10,11-Dehydrocurvularin - LKT Labs [lktlabs.com]

Application Note: Determination of 10,11-Dehydrocurvularin IC50 via MTT Cell Viability Assay

Introduction & Mechanistic Basis[1][2][3][4]

10,11-dehydrocurvularin (10,11-DHC) is a macrocyclic lactone polyketide isolated from Aspergillus and Penicillium species. Unlike general cytotoxic agents that cause immediate necrosis, 10,11-DHC acts through specific modulation of stress response pathways.

Mechanistic Context for Assay Design: To accurately determine the IC50 of 10,11-DHC, the experimental design must account for its mode of action (MoA). 10,11-DHC is a potent Hsp90 inhibitor and STAT3 signaling blocker .

-

Hsp90 Inhibition: It inhibits the ATPase activity of Heat Shock Protein 90 (Hsp90). This leads to the destabilization and proteasomal degradation of "client proteins" (e.g., HER2, Raf-1, Akt) required for tumor survival.

-

Kinetics: Because the mechanism relies on the depletion of client proteins rather than immediate membrane disruption, cytotoxicity is time-dependent . A 24-hour incubation is often insufficient to observe the phenotypic "death" required for an MTT signal drop. This protocol standardizes a 48-72 hour timeline to prevent false-high IC50 estimations.

Visualizing the Mechanism of Action

The following diagram illustrates the pathway from 10,11-DHC exposure to measurable cell death.

Figure 1: Mechanistic cascade of 10,11-DHC. Note the lag time required for client protein degradation.

Materials & Preparation

Reagents

-

10,11-Dehydrocurvularin: (Purity >98%).[1] Store at -20°C. Light Sensitive.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.[2]

-

Solubilization Buffer: 100% DMSO (Dimethyl sulfoxide) or SDS-HCl system.

-

Vehicle Control: DMSO (Cell culture grade).

Compound Preparation (Critical Step)

10,11-DHC is hydrophobic. Improper handling leads to precipitation and erratic IC50 curves.

-

Stock Solution: Dissolve 1 mg of 10,11-DHC in DMSO to create a 10 mM or 50 mM master stock. Aliquot into amber tubes to prevent light degradation and freeze-thaw cycles.

-

Working Solutions: Prepare serial dilutions in serum-free medium immediately before treatment. Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) , as DMSO >0.5% can induce background toxicity and Hsp response artifacts.

Experimental Protocol

Phase 1: Cell Seeding & Edge Effect Mitigation

Self-Validating Step: To ensure data integrity, we must eliminate the "Edge Effect" (evaporation in outer wells causing pH/salt shifts).

-

Harvest Cells: Detach adherent cells (e.g., MDA-MB-231, HCT116) in the log growth phase.

-

Count: Target 3,000 - 5,000 cells/well . (Hsp90 inhibitors can be cytostatic; starting with too many cells will result in over-confluence by 72h, masking the drug effect).

-

Plating:

-

Fill all perimeter wells (Rows A & H, Columns 1 & 12) with 200 µL sterile PBS . Do not plate cells here.

-

Plate cells in the inner 60 wells (Rows B-G, Cols 2-11) in 100 µL complete medium.

-

-

Adhesion: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and recovery from trypsin stress.

Phase 2: Treatment

-

Design: Use a 9-point dilution series (e.g., 100 µM down to 0.39 µM) plus a Vehicle Control (0 µM).

-

Application:

-

Remove old media carefully.[3]

-

Add 100 µL of fresh media containing 10,11-DHC dilutions.

-

Replicates: Minimum n=3 technical replicates per concentration.

-

-

Incubation: Incubate for 48 to 72 hours .

-

Note: For 10,11-DHC, 24h is often too short. 48h is the standard minimum for reliable IC50s.

-

Phase 3: MTT Assay & Readout

-

MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well (final conc: 0.5 mg/mL).

-

Incubation: Incubate for 3–4 hours at 37°C. Look for intracellular purple formazan crystals.

-

Solubilization:

-

Measurement:

-

Test Wavelength: 570 nm.

-

Reference Wavelength: 630 nm (subtracts background from plastic/debris).

-

Workflow Visualization

Figure 2: Optimized MTT workflow emphasizing the "PBS Moat" strategy for edge effect reduction.

Data Analysis & Expected Results

Calculation

-

Correct OD:

. -

Normalize: Calculate % Viability relative to Vehicle Control.

-

Regression: Plot Log[Concentration] vs. % Viability. Fit using a non-linear regression (4-parameter logistic/sigmoidal dose-response) .

Reference IC50 Values

Comparison with literature values validates your assay performance.

| Cell Line | Tissue Origin | Expected IC50 (48h) | Notes |

| MDA-MB-231 | Breast Cancer | 2.0 – 8.0 µM | High sensitivity due to STAT3 dependence [1]. |

| HCT116 | Colon Cancer | 10 – 25 µM | Moderate sensitivity [2]. |

| A2780 | Ovarian Cancer | 30 – 100 µM | Lower sensitivity [3]. |

| HEK-293 | Kidney (Normal) | > 100 µM | 10,11-DHC shows selectivity for tumor cells. |

Expert Insights & Troubleshooting

-

The "Cytostatic" Trap: 10,11-DHC may cause G2/M cell cycle arrest rather than immediate lysis. If your OD values drop but don't reach near-zero at high concentrations, the compound may be inducing senescence. Verify with microscopy before adding MTT; viable but arrested cells still metabolize MTT, potentially underestimating potency.

-

DMSO Tolerance: Hsp90 is a stress protein. High DMSO levels (>0.5%) induce stress responses that can artificially antagonize the effects of 10,11-DHC. Keep DMSO constant across all wells.

-

Light Stability: 10,11-DHC contains a conjugated diene system susceptible to photo-isomerization. perform dilutions in low light and wrap plates in foil during incubation.

References

-

Xu, Y., et al. (2013). Characterization of the biosynthetic genes for 10,11-dehydrocurvularin, a heat shock response-modulating anticancer fungal polyketide from Aspergillus terreus. Applied and Environmental Microbiology, 79(6), 2038-2047.[1]

-

Rudolph, K., Serwe, A., & Erkel, G. (2013). Inhibition of TGF-β signaling by the fungal lactones (S)-curvularin, dehydrocurvularin, oxacyclododecindione and galiellalactone.[1] Cytokine, 61(1), 285-296.[1]

-

Zhang, T., et al. (2020). 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by suppressing STAT3 activation.[4] Acta Pharmacologica Sinica, 42, 791–800.[4]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

Sources

Application Notes & Protocols: In Vivo Nematicidal Activity of α,β-Dehydrocurvularin

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of α,β-Dehydrocurvularin as a Natural Nematicide

Nematodes, particularly plant-parasitic species like the root-knot nematode (Meloidogyne spp.), pose a significant threat to global agriculture, causing billions of dollars in crop damage annually.[1] The increasing regulation and environmental concerns associated with synthetic chemical nematicides have spurred the search for effective and eco-friendly biological alternatives.[2] Fungal secondary metabolites represent a rich source of such bioactive compounds.[3][4]

α,β-Dehydrocurvularin (αβ-DC) is a polyketide metabolite produced by various fungi, including species of Aspergillus and Penicillium.[2][5] First identified as a metabolite of A. aureofulgens, it has demonstrated a range of biological activities.[2] Notably, recent research has highlighted its significant nematicidal properties, establishing αβ-DC as a promising candidate for the development of novel bio-nematicides.[1][2]

This guide provides a detailed framework for conducting in vivo studies to evaluate the nematicidal efficacy of αβ-DC. It presents two distinct, field-proven protocols:

-

An in planta assay targeting the agriculturally significant root-knot nematode, Meloidogyne graminicola, in a rice host system.[2]

-

A high-throughput screening assay using the model organism Caenorhabditis elegans, ideal for initial dose-response studies and mechanism of action discovery.[6][7]

Scientific Principle and Strategy for In Vivo Dosing

The primary goal of in vivo testing is to assess a compound's efficacy within a living biological system, which provides insights that in vitro assays cannot, such as bioavailability, impact on host-parasite interactions, and effects on the complete nematode life cycle.[8]

-

In Planta Model (Meloidogyne spp.): This model offers direct, agronomically relevant data. By applying αβ-DC to the soil (drenching), the protocol mimics a practical field application.[2] Key endpoints include the reduction of root galling (a direct measure of infection), inhibition of nematode development within the roots, and overall plant health.[1][2] This approach validates the compound's ability to protect a host plant from parasitic infection.

-

C. elegans Model: Caenorhabditis elegans is a non-parasitic, free-living nematode that serves as an exceptional surrogate for initial in vivo screening.[6] Its short life cycle, genetic tractability, and well-characterized biology allow for rapid and cost-effective high-throughput screening in liquid media.[7] Assays measuring motility, survival, and reproductive toxicity can quickly establish effective concentration ranges and provide clues about the compound's mode of action, such as whether it is a neurotoxin or a developmental inhibitor.[6][9]

Protocol 1: In Planta Nematicidal Assay Against Meloidogyne graminicola

This protocol is adapted from established methodologies for evaluating αβ-DC's efficacy in controlling root-knot nematodes in a greenhouse setting.[2][10]

Materials and Reagents

-

α,β-Dehydrocurvularin (αβ-DC), purified

-

Dimethyl sulfoxide (DMSO, analytical grade)

-

Rice seeds (a susceptible cultivar, e.g., 'Nipponbare')

-

Meloidogyne graminicola culture (for second-stage juvenile, J2, collection)

-

Sterilized soil mixture (e.g., sand, soil, and peat moss)

-

Plastic pots (e.g., 10 cm diameter)

-

Greenhouse or growth chamber with controlled conditions (e.g., 28°C, 16h light/8h dark cycle)

-

Positive Control: Commercial nematicide (e.g., Fluopyram)

-

Negative Control: Solvent solution (e.g., 0.1% DMSO in water)

Experimental Workflow

Step-by-Step Protocol

-

Worm Synchronization:

-

Culture C. elegans N2 on NGM plates seeded with E. coli OP50.

-

Synchronize the population by dissolving gravid adults in a hypochlorite solution to release eggs. [7] * Hatch the eggs in M9 buffer to obtain a synchronized population of L1 larvae. Plate these L1s onto fresh NGM plates and grow them at 20°C until they reach the L4 larval stage (approx. 48 hours). [7]

-

-

Assay Plate Preparation:

-

Prepare serial dilutions of αβ-DC in S-Basal buffer containing a food source (E. coli OP50). The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, dispense the different concentrations of αβ-DC. Include multiple wells for the negative control (buffer + E. coli + DMSO) and a positive control (e.g., 100 µM Levamisole).

-

-

Dosing:

-

Wash the synchronized L4 worms off the NGM plates using M9 buffer.

-

Adjust the worm concentration and dispense approximately 20-30 worms into each well of the 96-well plate.

-

-

Incubation and Assessment:

-

Incubate the plates at 20°C.

-

At specified time points (e.g., 24, 48, 72 hours), assess the worms under a dissecting microscope.

-

Primary Endpoint (Motility/Mortality): Count the number of live (sinusoidal movement) versus dead/paralyzed (straight, immobile, and unresponsive to gentle prodding with a platinum wire pick) worms in each well. [11] * Secondary Endpoint (Reproduction): After 72 hours, count the number of F1 progeny in each well to assess for reproductive toxicity. [6]

-

Data Analysis and Interpretation

| Parameter | In Planta Assay (Meloidogyne spp.) | C. elegans Screening Assay |

| Primary Metric | Root Gall Index | Percent Mortality or Paralysis |

| Calculation | Control Efficacy (%) = [(Galls in Control - Galls in Treatment) / Galls in Control] x 100 | Mortality (%) = (Dead Worms / Total Worms) x 100 |

| Statistical Analysis | Analysis of Variance (ANOVA) followed by Tukey's or Dunnett's post-hoc test to compare treatment groups with the control. | Log-probit or non-linear regression analysis to calculate LC50 (Lethal Concentration, 50%) or EC50 (Effective Concentration, 50%) values. |

| Interpretation | A statistically significant reduction in the root gall index compared to the negative control indicates effective nematicidal activity under soil conditions. [2] | A low LC50/EC50 value indicates high potency. Comparing effects on motility vs. progeny can suggest a neurotoxic or developmental mode of action. [6] |

Published Data for α,β-Dehydrocurvularin:

| Nematode Species | Assay Type | Effective Concentration | Endpoint | Reference |

| Meloidogyne graminicola | In vitro | LC50 = 122.2 µg/mL | J2 Mortality | [1][2] |

| Meloidogyne graminicola | In planta (Greenhouse) | 30 µg/mL (drench) | Significant reduction in root gall index | [2] |

| Pratylenchus spp. | In vitro | 300 µg/mL | 35% mortality | [2] |

Mechanistic Insights and Scientific Considerations

-

Mode of Action: While the precise molecular target is still under investigation, experimental evidence suggests αβ-DC acts through multiple mechanisms. It has been shown to inhibit nematode motility and interfere with host-finding behavior by reducing the attraction of nematodes to rice roots. [2]This suggests a potential disruption of chemosensory pathways or neuromuscular function. Furthermore, its ability to suppress nematode development inside the roots points to interference with essential metabolic or developmental processes. [1][2]

-